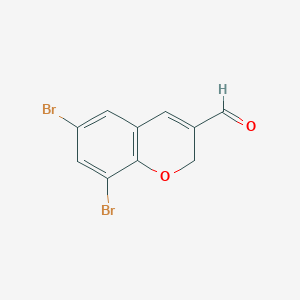

6,8-Dibromo-2H-chromene-3-carbaldehyde

Description

Introduction to 6,8-Dibromo-2H-chromene-3-carbaldehyde

Nomenclature and Structural Characteristics

International Union of Pure and Applied Chemistry Nomenclature and Isomerism

The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which precisely describes its structural composition and substitution pattern. This nomenclature follows the standard chromene numbering system where the oxygen atom in the pyran ring is designated as position 1, and the carbon atoms are numbered sequentially around the bicyclic system. The compound is registered under Chemical Abstracts Service number 885271-27-2, providing a unique identifier for this specific molecular structure.

The molecular formula C10H6Br2O2 indicates the presence of ten carbon atoms, six hydrogen atoms, two bromine atoms, and two oxygen atoms, resulting in a molecular weight of 317.96 grams per mole. Alternative nomenclature includes 2H-1-Benzopyran-3-carboxaldehyde, 6,8-dibromo-, which emphasizes the benzopyran core structure with the aldehyde substituent. The compound exhibits no significant constitutional isomerism due to the fixed positions of the functional groups, but the presence of the 2H-chromene system creates specific stereochemical considerations related to the dihydropyran ring conformation.

The Standard International Chemical Identifier key BBEJJUHVSRCENG-UHFFFAOYSA-N provides a unique digital fingerprint for this molecule, enabling precise identification across chemical databases. The Simplified Molecular Input Line Entry System representation C1C(=CC2=C(O1)C(=CC(=C2)Br)Br)C=O accurately depicts the connectivity pattern, showing the aldehyde group attached to the chromene system and the two bromine atoms positioned on the benzene ring portion of the molecule.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is fundamentally determined by the bicyclic chromene framework, which consists of a benzene ring fused to a dihydropyran ring. The chromene scaffold adopts a planar or near-planar configuration for the aromatic benzene portion, while the dihydropyran ring typically exhibits a half-chair or envelope conformation. Crystallographic studies of related dibrominated chromene derivatives indicate that the atoms of the chromene unit are essentially coplanar, with the largest deviation from the mean plane being approximately 0.11 Angstroms.

The aldehyde functional group at position 3 introduces additional conformational considerations, as the carbonyl group can adopt different orientations relative to the chromene plane. Structural analysis suggests that the formyl group experiences slight twisting with respect to the attached ring system, with specific torsion angles of approximately 11.5 degrees and negative 168.9 degrees for the carbon-carbon-carbon-oxygen arrangement. This geometric arrangement influences the molecule's electronic properties and intermolecular interactions.

The presence of bromine atoms at positions 6 and 8 significantly affects the molecular geometry through steric and electronic effects. These halogen substituents are positioned meta to each other on the benzene ring, creating a symmetrical substitution pattern that influences the overall molecular dipole moment and electronic distribution. The carbon-bromine bond lengths and angles conform to typical values observed in aromatic brominated compounds, contributing to the molecule's rigid framework and affecting its conformational flexibility.

Electronic Structure and Resonance Stabilization

The electronic structure of this compound is characterized by extensive conjugation throughout the chromene system, enhanced by the presence of the aldehyde group and modified by the electron-withdrawing bromine substituents. The chromene core provides a foundation for resonance stabilization through the delocalization of pi electrons across the bicyclic system. This electronic delocalization contributes significantly to the molecule's stability and influences its chemical reactivity patterns.

The aldehyde functional group at position 3 participates in resonance interactions with the chromene system, creating an extended conjugated network that affects the molecule's electronic properties. The carbonyl carbon exhibits electrophilic character due to the electron-withdrawing nature of the oxygen atom, while the conjugation with the chromene system modulates this reactivity through resonance effects. Multiple resonance contributors can be drawn for this system, showing electron density distribution across the molecule and explaining the observed chemical behavior.

The bromine atoms at positions 6 and 8 exert significant electronic effects on the chromene system through their electron-withdrawing inductive properties and their ability to participate in pi-electron interactions through their filled p orbitals. These halogen substituents decrease the electron density on the aromatic ring while simultaneously providing opportunities for halogen bonding interactions with other molecules. The combination of inductive and resonance effects from the bromine atoms creates a complex electronic environment that influences both the ground-state structure and the chemical reactivity of the molecule.

Properties

IUPAC Name |

6,8-dibromo-2H-chromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2O2/c11-8-2-7-1-6(4-13)5-14-10(7)9(12)3-8/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBEJJUHVSRCENG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=C(O1)C(=CC(=C2)Br)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696222 | |

| Record name | 6,8-Dibromo-2H-1-benzopyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885271-27-2 | |

| Record name | 6,8-Dibromo-2H-1-benzopyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Key Reaction

The most established synthetic approach to 6,8-Dibromo-2H-chromene-3-carbaldehyde involves the condensation of 3,5-dibromosalicylaldehyde with acrolein under basic conditions. This reaction forms the chromene ring system with aldehyde functionality at the 3-position and bromine substituents at the 6 and 8 positions of the chromene scaffold.

- Reaction conditions: Potassium carbonate (K₂CO₃) as the base in 1,4-dioxane solvent.

- Temperature: Reflux for approximately 2 hours.

- Yield: Generally good to excellent yields are reported for this method.

This method is a variation of the oxa-Michael aldol reaction, where the salicylaldehyde derivative undergoes cyclization with acrolein to yield the desired 2H-chromene-3-carbaldehyde derivatives, including the 6,8-dibromo-substituted variant.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | 3,5-Dibromosalicylaldehyde + Acrolein | K₂CO₃, 1,4-dioxane, reflux, 2 h | This compound | Good to excellent |

Detailed Experimental Procedure

A typical experimental procedure involves dissolving 3,5-dibromosalicylaldehyde in 1,4-dioxane, adding an equimolar amount of potassium carbonate, and then slowly adding acrolein. The mixture is refluxed for 2 hours, followed by aqueous work-up and organic extraction (e.g., with toluene). The organic phase is washed with dilute sodium hydroxide and water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization from chloroform/n-hexane to afford the pure this compound as a yellow solid.

Alternative and Related Methods

Bromination Strategies for Related Compounds

For related chromene derivatives such as 6,8-dibromo-2H-chromene-3-carboxylic acid ethyl ester, bromination of chromene precursors using bromine in acetic acid is a common industrial approach. Although specific industrial methods for the aldehyde are less documented, bromination under controlled conditions is a key step to introduce bromine atoms at the 6 and 8 positions.

Reaction Conditions and Variables Affecting Yield

| Parameter | Description | Effect on Yield and Purity |

|---|---|---|

| Base | Potassium carbonate (K₂CO₃) | Essential for deprotonation and cyclization |

| Solvent | 1,4-Dioxane | Provides suitable medium for reflux and solubility |

| Temperature | Reflux (~101 °C) | Ensures completion of reaction within 2 hours |

| Reaction Time | 2 hours | Optimal for maximum yield without decomposition |

| Purification | Recrystallization from CHCl₃/n-hexane | Enhances purity and crystallinity |

Research Findings and Analysis

- The method using 3,5-dibromosalicylaldehyde and acrolein under K₂CO₃/dioxane reflux is reproducible and scalable.

- The presence of bromine atoms at the 6 and 8 positions influences the electronic properties of the chromene ring, affecting reactivity and subsequent functionalization.

- Yields are reported as good to excellent, typically ranging from 70% to over 90% depending on scale and purification techniques.

- Substituent effects on the salicylaldehyde ring can influence yield and reaction rate; however, the dibromo substitution pattern is well tolerated under the described conditions.

Summary Table of Preparation Methods

This detailed analysis consolidates the primary synthetic route for this compound and related methods, highlighting reaction conditions, yields, and practical considerations. The main reliable synthetic approach remains the base-catalyzed condensation of 3,5-dibromosalicylaldehyde with acrolein under reflux in dioxane, producing the target compound efficiently and with high purity.

Chemical Reactions Analysis

Types of Reactions: 6,8-Dibromo-2H-chromene-3-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) under acidic conditions.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Substitution: Nucleophilic substitution reactions can be achieved using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of this compound can yield dibrominated chromene carboxylic acids.

Reduction: Reduction reactions can produce dibrominated chromene alcohols.

Substitution: Substitution reactions can lead to the formation of various substituted chromenes, depending on the nucleophile used.

Scientific Research Applications

Synthetic Organic Chemistry

Building Block for Complex Molecules

6,8-Dibromo-2H-chromene-3-carbaldehyde serves as an essential intermediate in the synthesis of complex organic molecules. Its unique structure allows chemists to utilize it in various reactions, facilitating the creation of diverse chemical entities. For instance, it is often employed in the synthesis of chromene derivatives, which are valuable in medicinal chemistry.

| Reaction Type | Example Products | Yield (%) |

|---|---|---|

| Conjugate addition | Nitro-substituted chromenes | 64% |

| Cycloaddition | Triazole derivatives | 82% |

Pharmaceutical Development

Potential Therapeutic Applications

Research has indicated that this compound exhibits potential anti-inflammatory and anti-cancer properties. It is being studied as an intermediate for developing novel pharmaceuticals targeting various diseases.

- Case Study: A study highlighted its role in synthesizing compounds that showed promise against specific cancer cell lines, demonstrating its utility in drug discovery.

Fluorescent Dyes

Applications in Biological Imaging

This compound is utilized to develop fluorescent dyes crucial for biological imaging. These dyes enhance visibility and specificity in imaging techniques, allowing researchers to observe cellular processes effectively.

| Application Area | Specific Use |

|---|---|

| Cellular Imaging | Visualization of cellular processes |

| Diagnostic Tools | Enhancing imaging contrast |

Material Science

Development of Advanced Materials

In material science, this compound contributes to the development of advanced materials such as polymers and coatings. Its chemical properties improve the durability and performance of these materials.

- Example: The compound has been incorporated into polymer matrices to enhance mechanical properties and thermal stability.

Environmental Chemistry

Study of Environmental Impact

Researchers are investigating the environmental behavior of this compound, particularly its degradation pathways and potential impacts on ecosystems. Understanding its environmental fate is critical for assessing its safety and sustainability.

Mechanism of Action

The mechanism by which 6,8-Dibromo-2H-chromene-3-carbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atoms enhance the compound's reactivity, allowing it to form covalent bonds with target molecules. This interaction can disrupt cellular processes, leading to the observed biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Chromene Derivatives

6,8-Dichloro-2H-chromene-3-carbaldehyde (CAS: 126350-18-3)

- Molecular Formula : C₁₀H₆Cl₂O₂

- Molecular Weight : 229.06 g/mol

- Key Differences: Substitution of bromine with chlorine reduces molecular weight by ~28%, impacting van der Waals interactions and solubility.

6,8-Dibromo-3-nitro-2-phenyl-2H-chromene (CAS: Not provided)

- Molecular Features: Introduces a nitro (-NO₂) group at position 3 and a phenyl ring at position 2.

- Applications : Serves as an intermediate in synthesizing (-)-epigallocatechin gallate (EGCG), a compound with anticancer and antiviral properties .

- Reactivity : The nitro group enhances electrophilicity at position 3, contrasting with the aldehyde’s nucleophilic susceptibility.

Functional Group Derivatives of 6,8-Dibromo-2H-chromene-3-carbaldehyde

Derivatives synthesized from this compound exhibit distinct functional groups, altering reactivity and applications:

- Reactivity Trends: The aldehyde group undergoes nucleophilic additions (e.g., oxime formation), while nitriles participate in cycloadditions or reductions. Bromine substituents enhance electrophilic aromatic substitution resistance compared to non-halogenated analogs.

Electronic and Steric Effects

- Bromine vs. The stronger electron-withdrawing effect of bromine deactivates the chromene ring, reducing susceptibility to electrophilic attacks.

Aldehyde vs. Nitro/Phenyl Groups :

- Aldehydes offer nucleophilic reactivity, whereas nitro groups stabilize negative charges, making the latter more suited for electrophilic substitutions .

Biological Activity

6,8-Dibromo-2H-chromene-3-carbaldehyde is a synthetic compound belonging to the chromene family, which has garnered attention due to its diverse biological activities. Chromenes and their derivatives are known for their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects. This article explores the biological activity of this compound based on recent research findings.

This compound is characterized by its yellow solid form with a melting point of 149-151 °C. Its molecular formula is C11H8Br2O, and it exhibits various spectral properties that can be analyzed using techniques such as NMR and IR spectroscopy. The compound's synthesis often involves organocatalytic methods, which have been reported to yield the product in moderate to high yields .

Antioxidant Activity

Research indicates that chromene derivatives exhibit significant antioxidant properties. The presence of bromine atoms in this compound enhances its ability to scavenge free radicals. A study demonstrated that compounds with similar structures showed improved antioxidant activity compared to their non-brominated counterparts .

Anticancer Potential

The anticancer activity of this compound has been investigated in various cancer cell lines. Preliminary studies suggest that this compound can induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it has been shown to inhibit cell proliferation in human breast cancer cells (MCF-7) and lung cancer cells (A549) at micromolar concentrations .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation |

| A549 | 20 | Cell cycle arrest at G1 phase |

Antimicrobial Activity

The antimicrobial properties of this compound have also been studied. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Case Studies

- Anticancer Study : In a controlled experiment, this compound was tested on MCF-7 breast cancer cells. Results indicated a significant decrease in cell viability after 48 hours of treatment at concentrations above 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent .

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting that this compound could be a candidate for further development into antimicrobial therapies .

Q & A

Basic: What are the optimal synthetic routes for 6,8-Dibromo-2H-chromene-3-carbaldehyde, and how can purity be validated?

The synthesis typically involves bromination of a chromene precursor under controlled conditions. Evidence from halogenated chromene derivatives (e.g., 6,8-dichloro analogs) suggests using aqueous dioxane with FeCl₃ as a catalyst for regioselective bromination . Post-synthesis, purity can be validated via:

- Single-crystal X-ray diffraction (XRD): A mean σ(C–C) of 0.003 Å and R factor <0.05 ensure structural fidelity .

- Spectroscopy: IR and ¹H-NMR should confirm aldehyde (C=O stretch ~1700 cm⁻¹) and bromine substituents (distinct δ ~7.5–8.5 ppm in aromatic regions) .

Advanced: How do electron-deficient sites in this compound influence its reactivity toward nucleophilic reagents?

The aldehyde carbon (C-3), carbonyl group (C-4), and C-2 position are electron-deficient due to resonance and inductive effects. These sites enable reactions with hydrazines, hydroxylamine, and amines:

- Hydrazine reactivity: Forms thiadiazole derivatives (e.g., 3-(5-amino-1,3,4-thiadiazol-2-yl) analogs) via cyclocondensation in aqueous dioxane .

- Oxime formation: Reacts with hydroxylamine hydrochloride in ethanol to yield oximes, confirmed by IR (N–O stretch ~1600 cm⁻¹) .

Methodological note: Kinetic studies under varying pH and solvent polarity (e.g., DMSO vs. ethanol) can elucidate reaction pathways .

Basic: How can X-ray crystallography resolve structural ambiguities in halogenated chromene derivatives?

Single-crystal XRD (e.g., using MoKα radiation, λ = 0.71069 Å) provides precise bond lengths and angles. For 6,8-Dibromo derivatives:

- Unit cell parameters: Triclinic system (space group P1) with a = 3.824 Å, b = 6.111 Å, c = 19.962 Å .

- Validation: R factor <0.05 and data-to-parameter ratio >15:1 ensure reliability . Use SHELXL for refinement, leveraging its robustness for small-molecule crystallography .

Advanced: How do halogen substituents affect intermolecular interactions in crystal packing?

Comparative studies of bromo-, chloro-, and methyl-substituted chromenes reveal:

- Halogen bonding: Bromine’s polarizability enhances Br···O interactions (distance ~3.2 Å), influencing crystal density (Dx ~1.6–1.7 Mg/m³) .

- Packing motifs: Brominated derivatives exhibit layered stacking due to van der Waals forces, while chloro analogs show twisted arrangements .

Methodological note: Use Mercury software to visualize Hirshfeld surfaces and quantify interaction contributions .

Basic: What spectroscopic techniques are critical for characterizing reaction intermediates?

- IR spectroscopy: Track carbonyl (C=O) and aldehyde (C–H) groups to monitor condensation or oxidation steps .

- ¹H-NMR: Identify coupling patterns (e.g., J = 8–10 Hz for vicinal bromines) to confirm regiochemistry .

Advanced: How can computational chemistry predict the regioselectivity of electrophilic substitutions in brominated chromenes?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces:

- Electrophilic attack: Higher positive charge at C-6/C-8 in the parent chromene directs bromination .

- Substituent effects: Electron-withdrawing groups (e.g., NO₂) at C-3 alter charge distribution, shifting reactivity to C-4 .

Advanced: How to resolve contradictions in crystallographic data for halogenated derivatives?

Discrepancies in unit cell parameters or bond lengths may arise from:

- Temperature effects: Data collected at 100 K vs. 296 K can alter thermal motion and apparent bond distances .

- Halogen size: Compare bromo (atomic radius 1.15 Å) vs. chloro (0.99 Å) analogs to assess steric/electronic influences .

Resolution: Re-refine datasets using SHELXL with updated scattering factors and apply TWINABS for twinned crystals .

Advanced: What strategies enhance the biological relevance of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.